molecular formula C12H17NO2 B8530140 phenyl N-(1-ethylpropyl)carbamate

phenyl N-(1-ethylpropyl)carbamate

Cat. No.: B8530140
M. Wt: 207.27 g/mol
InChI Key: HZTQTHXAQORTJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl N-(1-ethylpropyl)carbamate is a chemical compound with the molecular formula C13H19NO2 (CID 12643) . As a carbamate derivative, it is of significant interest in medicinal and agrochemical research. Carbamates are a well-studied class of compounds known for their diverse biological activities. For instance, various phenyl N-(alkyl)carbamate and phenyl N-(alkenyl)-N-methylcarbamate analogs have been documented in patent literature for their potential insecticidal properties , suggesting a research area for this compound in pest management. The structural motif of the carbamate group is also a key pharmacophore in drug discovery, often contributing to hydrogen bonding and target binding interactions . Researchers may investigate this compound for its mechanism of action, which could involve interactions with enzyme systems. This product is provided strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct appropriate safety evaluations and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

phenyl N-pentan-3-ylcarbamate

InChI

InChI=1S/C12H17NO2/c1-3-10(4-2)13-12(14)15-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,13,14)

InChI Key

HZTQTHXAQORTJA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Phenyl N 1 Ethylpropyl Carbamate and Analogous Carbamate Esters

Classical Approaches in Carbamate (B1207046) Synthesis

Traditional methods for the formation of the carbamate linkage remain cornerstones of organic synthesis, offering reliable and well-established routes to target molecules.

Condensation Reactions Involving Phenolic Precursors and Isocyanates

The reaction between a phenol (B47542) and an isocyanate is a direct and highly efficient method for the synthesis of N-substituted phenyl carbamates. This reaction proceeds via the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. For the synthesis of phenyl N-(1-ethylpropyl)carbamate, this would involve the reaction of phenol with 1-ethylpropyl isocyanate. Generally, this reaction can be performed with or without a catalyst, although basic catalysts such as tertiary amines or organotin compounds can accelerate the process. researchgate.net

The reaction conditions are typically mild, and the yields are often high, making this a preferred method when the corresponding isocyanate is readily available. The reactivity of the phenol can be influenced by substituents on the aromatic ring, with electron-withdrawing groups increasing the acidity of the phenol and potentially affecting the reaction rate. researchgate.net

Phenol ReactantIsocyanate ReactantCatalyst/SolventTemperature (°C)Yield (%)Reference
PhenolPhenyl isocyanate1,4-DioxaneRefluxHigh researchgate.net
Benzyl (B1604629) salicylateTriphosgene, then ω-(5-phenyl-2H-tetrazol-2-yl)alkane-1-amineDIPEA, THF0 to RT- acs.org
ortho-substituted phenolTriphosgene, then hexylamineDIPEA, THF0 to RT- acs.org
Substituted 2-(aminomethyl)phenolPhenyl chlorocarbonateTEA, Diethyl ether10 to RT- nih.gov

Synthesis via Urea (B33335) and Phenol Reactants

An alternative classical approach involves the reaction of a substituted urea with a phenol. This method can be particularly useful when the corresponding isocyanate is not stable or readily accessible. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids or metal oxides to drive the reaction towards the desired carbamate product. union.eduresearchgate.net For the synthesis of this compound, this route could theoretically involve the reaction of N-(1-ethylpropyl)urea with phenol.

Research has shown that the reaction of phenylurea with methanol (B129727) can be catalyzed by various metal oxides, with PbO showing high activity and selectivity for methyl N-phenyl carbamate. conicet.gov.ar This suggests that similar catalytic systems could be applied to the synthesis of other N-substituted phenyl carbamates.

Urea ReactantPhenolic ReactantCatalyst/SolventTemperature (°C)Yield (%)Reference
UreaPhenolZinc chloride / Isopropyl alcohol~70Not isolated union.edu
UreaPhenolDMSO65Not isolated union.edu
Aniline, Urea, Methanol-KNO3/HY Zeolite-82.6 (selectivity) researchgate.net

Note: The direct synthesis of this compound via this method is not explicitly detailed in the provided sources. The table illustrates general conditions for related reactions.

Catalytic Strategies for Carbamate Bond Formation

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance for the synthesis of carbamates.

Transcarbamoylation Reactions Utilizing Metal Catalysts

Transcarbamoylation involves the transfer of a carbamoyl (B1232498) group from a carbamate to an alcohol. This equilibrium-driven reaction can be effectively catalyzed by various metal compounds, particularly those based on tin. For instance, phenyl carbamate can serve as a carbamoyl donor to various primary and secondary alcohols in the presence of a tin catalyst to generate the corresponding carbamates in good yields. This method is noted for its mild conditions and broad functional group tolerance.

While direct examples for the synthesis of this compound are not prevalent, the general applicability of this method to a wide range of alcohols suggests its potential utility.

Carbonylation Reactions for Carbamate Synthesis

Carbonylation reactions, which involve the introduction of a carbonyl group (CO), represent a highly versatile and atom-economical approach to carbamates. Palladium- and rhodium-based catalysts are particularly effective for these transformations.

Palladium-Catalyzed Carbonylation: Palladium catalysts can facilitate the oxidative carbonylation of amines and alcohols with carbon monoxide to form carbamates. rsc.org Another approach involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol, which acts as a nucleophile to trap the in situ generated isocyanate. mit.edu This methodology has been successfully applied to the synthesis of a broad range of aryl carbamates. mit.edu

Rhodium-Catalyzed Carbonylation: Rhodium catalysts are also highly effective for the oxidative carbonylation of arenes. For example, rhodium(III) catalysts can mediate the oxidative carbonylation of aromatic amides via C-H/N-H activation to form phthalimides. rsc.orgnih.gov While not a direct synthesis of linear carbamates, this demonstrates the power of rhodium catalysis in C-N and C-C bond formation involving carbon monoxide. More directly, rhodium catalysts have been used for the direct oxidative carbonylation of aromatic C-H bonds with CO and alcohols to form esters, a reaction that could potentially be adapted for carbamate synthesis. nih.gov

Catalyst SystemReactantsReaction TypeYield (%)Reference
PdI2Terminal Alkynes, Secondary Amines, COOxidative Carbonylation- unipr.it
Rh(III) complexAromatic Amides, COOxidative CarbonylationGood to Excellent rsc.orgnih.gov
Pd(OAc)2/LigandAryl Halides, Sodium Cyanate, AlcoholsCross-Coupling/CarbonylationGood mit.edu

Note: The table provides a general overview of catalytic carbonylation reactions for carbamate and related compound synthesis.

Directed Metalation Group (DMG) Chemistry in Phenyl Carbamate Derivatization

The carbamate group is a powerful directed metalation group (DMG), capable of directing the deprotonation of the ortho-position of the phenyl ring. This allows for the regioselective introduction of a wide variety of electrophiles. The N,N-diethylcarbamoyl group is a particularly strong DMG. The resulting ortho-lithiated species can react with various electrophiles to yield ortho-substituted phenyl carbamates. semanticscholar.orgresearchgate.net

This strategy is not a de novo synthesis of the carbamate itself but rather a method for the functionalization of a pre-existing phenyl carbamate. For this compound, this would involve an initial synthesis of the carbamate, followed by ortho-lithiation and reaction with a desired electrophile. The efficiency of the lithiation can be influenced by the steric bulk of the N-substituents on the carbamate.

SubstrateBase/SolventElectrophile (E)ProductYield (%)Reference
N,N-diethyl-1-naphthamidesec-BuLi, TMEDA/THFO22-hydroxy-N,N-diethyl-1-naphthamide- semanticscholar.org
N-Boc-3-phenyltetrahydroisoquinolinen-BuLi/THFD2O1-deutero and 3-deutero products93 whiterose.ac.uk
N-Boc-anilinen-BuLi/THFVariousortho-substituted N-Boc-anilinesHigh cardiff.ac.uk

Note: This table illustrates the use of the carbamate group as a directed metalation group in analogous systems.

Utility of O-Carbamate Functionality as a Directing Group

The O-carbamate group, particularly the aryl O-carbamate (ArOAm) moiety, serves as a powerful directing group in organic synthesis, primarily through directed ortho-metalation (DoM). nih.govacs.org This strategy allows for the regioselective functionalization of aromatic rings at the position ortho to the carbamate group. The carbamate's ability to coordinate with organometallic bases, such as organolithium reagents, facilitates the deprotonation of the adjacent aromatic C-H bond. nih.gov

The strength of the O-carbamate as a directed metalation group (DMG) has been extensively studied, with the Ar-OCONEt2 group being particularly effective. nih.govacs.org This methodology has been applied to a wide range of substrates and reaction conditions, including the use of greener solvents and metalating agents. nih.gov The resulting ortho-lithiated species can then react with various electrophiles to introduce a diverse array of substituents, making it a valuable tool for the synthesis of polysubstituted aromatic compounds. nih.govacs.org

Regioselective Functionalization of Phenyl Carbamate Systems

The regioselective functionalization of phenyl carbamate systems is a critical aspect of their synthetic utility. Building upon the principles of directed metalation, researchers have developed methods to control the position of functionalization on the phenyl ring. The substitution pattern on the aromatic ring can influence the regioselectivity of the metalation, with steric and electronic effects playing a significant role. acs.orgdocumentsdelivered.comnih.gov

For example, in 2-phenyl-2-oxazoline (B1210687) systems bearing a carbamate group, the choice of a mixed lithium-magnesium amide base can dictate the site of metalation. acs.orgdocumentsdelivered.comnih.gov Computational studies have been employed to understand the pKa values of the aromatic hydrogens, aiding in the rationalization of the observed regioselectivity through the complex-induced proximity effect. acs.orgdocumentsdelivered.comnih.gov This level of control allows for the synthesis of highly functionalized benzene (B151609) derivatives with precise substitution patterns. acs.orgdocumentsdelivered.comnih.gov Furthermore, carbamates themselves can act as directing groups in transition metal-catalyzed C-H functionalization reactions, enabling selective amidation and alkylation. acs.org

Rearrangement-Based Synthetic Pathways

Rearrangement reactions provide powerful and often elegant routes to carbamate esters and their derivatives. These transformations typically involve the migration of a group from a carbon atom to a nitrogen atom, often with the concomitant loss of a small molecule like nitrogen or carbon dioxide.

Curtius Rearrangement for the Formation of Carbamate Esters

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgvedantu.com This isocyanate intermediate is highly reactive and can be trapped by various nucleophiles. wikipedia.org When an alcohol is used as the trapping agent, a carbamate ester is formed. wikipedia.orgvedantu.com

The reaction is known for its high degree of stereoretention at the migrating group. wikipedia.org The mechanism is believed to be a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.orgvedantu.com This method is widely applicable and has been used in the synthesis of complex molecules, including natural products. nih.gov One-pot procedures have been developed to convert carboxylic acids directly into carbamates without the need to isolate the often-unstable acyl azide intermediate. orgsyn.orgacs.org

Hofmann Rearrangement in the Synthesis of N-Aryl Carbamate Derivatives

The Hofmann rearrangement is another key name reaction that facilitates the synthesis of amines and their derivatives, including carbamates, from primary amides. wikipedia.org The reaction involves the treatment of a primary amide with a halogen (typically bromine) in the presence of a base, leading to the formation of an isocyanate intermediate which then can be trapped. acs.orgwikipedia.org

When the Hofmann rearrangement is carried out in the presence of an alcohol, the isocyanate intermediate is intercepted to yield a carbamate. wikipedia.orgcore.ac.uk This modification is particularly useful for preparing N-aryl carbamates. Various oxidizing agents and bases have been explored to optimize the reaction conditions and improve yields. core.ac.ukresearchgate.net For example, the use of sodium hypochlorite (B82951) as an oxidant and a solid-supported base like KF/Al2O3 has been shown to be an efficient and economical method for synthesizing methyl carbamates from a range of amides. core.ac.uk Electrochemical methods have also been developed as a greener alternative to traditional reagents. rsc.org

Chemoselective Protection Strategies Employing Phenyl Carbonates

Phenyl carbonates are versatile reagents for the chemoselective protection of amines. nih.gov The phenoxycarbonyl (Phoc) group can be selectively introduced onto primary amines in the presence of secondary amines. kiku.dkresearchgate.net This selectivity is attributed to the different reaction mechanisms for primary and secondary amines. Phoc carbamates derived from primary amines can react via an E1cb-type mechanism, involving the in situ formation of an isocyanate intermediate, while those from secondary amines react through a more sluggish BAc2 mechanism. nih.gov

This differential reactivity allows for the selective protection of primary amino groups in polyamines. kiku.dkresearchgate.net Alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, benzyl phenyl carbonate, and allyl phenyl carbonate, have been successfully used for the mono-protection of symmetrical and unsymmetrical aliphatic diamines with good to high yields. kiku.dkkiku.dk This strategy is particularly valuable in the synthesis of complex molecules where selective manipulation of different amine functionalities is required. Furthermore, the Phoc group can be cleaved under specific conditions, for example, using tetra-n-butylammonium fluoride (B91410) (TBAF), which can lead to the formation of symmetrical ureas. nih.gov

Enantioselective Approaches for Chiral Phenyl Carbamate Precursors

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and materials science. Enantioselective methods for the preparation of chiral phenyl carbamate precursors often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach involves the enantioselective functionalization of a prochiral starting material. For example, the development of continuous flow, enantioselective, organophotoredox catalytic asymmetric alkylation of aldehydes has been demonstrated to produce chiral precursors that can be further elaborated into active pharmaceutical ingredients. nih.gov Another strategy involves the use of chiral sugars to mediate the enantioselective synthesis of amino acid precursors, which can then be converted to the desired chiral carbamates. nih.gov The inherent chirality of the sugar molecule directs the stereochemical course of the reaction, leading to an enantioenrichment of one stereoisomer. Theoretical calculations can be used to understand the transition state structures and rationalize the observed stereoselectivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of Phenyl N 1 Ethylpropyl Carbamate

Hydrolytic Degradation Mechanisms

The hydrolysis of the carbamate (B1207046) ester linkage is a primary degradation pathway. This process can occur under abiotic conditions across a range of pH values and can also be facilitated by enzymes.

Kinetics and Thermodynamics of Hydrolysis in Diverse Chemical Environments

The stability of the carbamate bond to hydrolysis is highly dependent on the pH of the surrounding environment. The reaction can proceed through different mechanisms under acidic, neutral, and basic conditions.

Under neutral and alkaline conditions, two primary competing mechanisms are recognized for the hydrolysis of O-aryl substituted carbamates: a direct nucleophilic attack on the carbonyl carbon (BAc2 mechanism) and an elimination-addition mechanism (E1cB). nih.gov For N-monosubstituted carbamates like phenyl N-(1-ethylpropyl)carbamate, the E1cB mechanism is often favored at higher pH values. scite.ai This pathway involves the initial deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form an isocyanate intermediate. This intermediate is then rapidly hydrolyzed to form an unstable carbamic acid, which decomposes to an amine (1-ethylpropylamine) and carbon dioxide.

The rate of alkaline hydrolysis is significantly influenced by the nature of the substituent on the nitrogen and the phenoxide leaving group. wpmucdn.com Electron-withdrawing groups on the phenyl ring enhance the leaving group's ability, thus accelerating the hydrolysis rate. Conversely, the presence of an alkyl group on the nitrogen, such as the 1-ethylpropyl group, can affect the rate, which is generally much slower than for carbamates with only a hydrogen on the nitrogen (like carbaryl). clemson.edu

Acid-catalyzed hydrolysis of carbamates is generally not a major pathway because the carbonyl carbon is adjacent to two electron-withdrawing atoms (oxygen and nitrogen), making it less susceptible to protonation and subsequent nucleophilic attack. clemson.edu However, for some carbamates, particularly those with a more basic moiety, acid hydrolysis can occur via a bimolecular attack of water on the N-protonated substrate. scielo.br

The hydrolytic stability of various carbamates under different pH conditions has been documented. While specific data for this compound is not available, the table below presents representative half-life data for related carbamate pesticides, illustrating the general trend of increased hydrolysis rate with increasing pH.

Hydrolysis Half-life (t₁/₂) of Selected Carbamate Pesticides at 25°C

CompoundpH 5pH 7pH 9Reference
CarbarylStable10-15 days~1 day clemson.edu
Carbofuran (B1668357)Stable38-69 days~4.5 hours researchgate.net
Aldicarb~300 days~290 days~1 day nih.gov
Formetanate hydrochloride (Carbamate group)> 6 months> 6 months> 6 months wpmucdn.com

This table is illustrative and compiles data for analogous compounds to infer the potential behavior of this compound.

Enzyme-Mediated Hydrolysis Pathways

The enzymatic hydrolysis of carbamates is a crucial detoxification and biodegradation pathway in various organisms, including mammals and soil microbes. nih.govnih.gov A variety of enzymes, primarily hydrolases, are capable of cleaving the ester bond of carbamates. epa.govresearchgate.net

Esterases, particularly carboxylesterases, are a major class of enzymes involved in carbamate metabolism. nih.govresearchgate.net These enzymes are typically serine hydrolases, featuring a catalytic triad (B1167595) (commonly Ser-His-Asp) in their active site. nih.gov The hydrolysis mechanism involves a nucleophilic attack by the active site serine on the carbonyl carbon of the carbamate, leading to the formation of a carbamoylated enzyme intermediate. This intermediate is then hydrolyzed to regenerate the active enzyme and release the degradation products (phenol and the corresponding carbamic acid). nih.gov

Other enzymes, such as amidases and acylases, have also been shown to hydrolyze carbamates. nih.govnih.gov For instance, a carbamate hydrolase purified from a Pseudomonas species demonstrated broad specificity for N-methylcarbamates like carbofuran and carbaryl. nih.gov The efficiency of enzymatic hydrolysis can be quantified by the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum.

Kinetic Parameters for Enzymatic Hydrolysis of Selected Carbamates

EnzymeSubstrateKm (µM)Optimum pHSourceReference
Carbamate HydrolaseCarbofuran168.5Pseudomonas sp. 50432 nih.gov
Carbamate HydrolaseCarbaryl128.5Pseudomonas sp. 50432 nih.gov
Hog Kidney AcylaseN-(methoxycarbonyl)-DL-alanine82007.5Hog Kidney nih.gov
AcetylcholinesteraseN-(methoxycarbonyl)-DL-alanine680007.5-8.0Bovine Erythrocytes nih.gov

This table presents data for analogous compounds to illustrate the principles of enzyme-mediated hydrolysis.

Oxidative Transformation Mechanisms

Oxidative metabolism is another significant route for the transformation of carbamates, primarily mediated by mixed-function oxidases in biological systems. These reactions can occur on both the aromatic ring and the alkyl side chains of the molecule.

Hydroxylation of the Aromatic Moiety

The phenyl group of this compound is susceptible to aromatic hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) monooxygenases. researchgate.netchempedia.info This process introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity and facilitating its excretion.

The mechanism of aromatic hydroxylation by P450 enzymes is complex and involves the activation of molecular oxygen by the heme iron center of the enzyme. nih.gov The currently accepted model suggests the formation of a high-valent iron-oxo species (FeIV=O), which is a powerful oxidant. nih.gov This species can abstract a hydrogen atom from the aromatic ring or add to the π-system, often proceeding through an arene oxide intermediate. nih.govresearchgate.net This epoxide intermediate can then rearrange to form a phenol (B47542) (hydroxylated product) or be further metabolized by epoxide hydrolases. The position of hydroxylation (ortho, meta, or para) is determined by the specific P450 isozyme involved and the electronic properties of the substrate.

Oxidation and N-Dealkylation of the Alkyl Side Chains

The N-(1-ethylpropyl) side chain of the molecule is a primary target for oxidative attack, leading to N-dealkylation. This metabolic process is also predominantly catalyzed by cytochrome P450 enzymes. nih.govnih.gov

The mechanism of N-dealkylation begins with the hydroxylation of the carbon atom attached directly to the nitrogen (the α-carbon). nih.govsemanticscholar.org For this compound, this would be the tertiary carbon of the 1-ethylpropyl group. This hydroxylation results in the formation of an unstable carbinolamine intermediate. This intermediate spontaneously decomposes, cleaving the carbon-nitrogen bond to yield the N-dealkylated product (phenyl carbamate) and a ketone (3-pentanone). nih.gov Phenyl carbamate would likely undergo further rapid hydrolysis. This pathway is a major route for the metabolism of many xenobiotics containing secondary or tertiary alkylamino groups. nih.gov

Role of Mixed-Function Oxidases in Carbamate Oxidation

Mixed-function oxidases (MFOs), particularly the cytochrome P450 enzyme superfamily, are central to the oxidative metabolism of a vast array of foreign compounds (xenobiotics), including carbamate pesticides. nih.govmdpi.com These membrane-bound enzymes, most abundant in the liver of vertebrates, catalyze the insertion of one atom of molecular oxygen into a substrate, while the other oxygen atom is reduced to water. chempedia.info

The P450 catalytic cycle is a complex process that requires reducing equivalents from NADPH, transferred via a partner enzyme, NADPH-cytochrome P450 reductase. nih.gov The versatility of the P450 system arises from the existence of multiple isozymes, each with distinct but often overlapping substrate specificities. These enzymes are responsible for the key oxidative transformations discussed above: aromatic hydroxylation and N-dealkylation. researchgate.netnih.gov The involvement of P450s in carbamate metabolism can be demonstrated experimentally using inhibitors like piperonyl butoxide (PBO), which typically leads to an increase in the parent compound's toxicity by blocking its detoxification. mdpi.com Besides P450, flavin-containing monooxygenases (FMOs) can also contribute to the oxidation of certain carbamates, particularly those containing thioether linkages. nih.gov

Photochemical Degradation Pathways

The photochemical reactivity of this compound is anticipated to be dominated by processes analogous to the photo-Fries rearrangement, a well-documented reaction for aryl esters and related compounds, including other N-arylcarbamates. usp.brwikipedia.orgtandfonline.combarbatti.org This reaction typically proceeds via the absorption of ultraviolet radiation, leading to the homolytic cleavage of the ester or carbamate bond.

Upon irradiation, this compound is expected to undergo excitation to an electronically excited state. This excited molecule can then dissipate its excess energy through several pathways, a significant one being the cleavage of the phenyl C-O bond. This homolytic cleavage would generate a phenoxy radical and a N-(1-ethylpropyl)aminocarbonyl radical, held in close proximity within a solvent cage.

From this caged radical pair, several products can arise:

Recombination at the ortho and para positions: The N-(1-ethylpropyl)aminocarbonyl radical can recombine with the phenoxy radical at the ortho and para positions of the aromatic ring. Subsequent tautomerization of the resulting intermediates would lead to the formation of 2-hydroxy-N-(1-ethylpropyl)benzamide and 4-hydroxy-N-(1-ethylpropyl)benzamide, respectively. This is the classic photo-Fries rearrangement pathway. tandfonline.com

Decarbonylation and subsequent reactions: The N-(1-ethylpropyl)aminocarbonyl radical could potentially undergo decarbonylation to form a (1-ethylpropyl)amino radical. This radical could then engage in various reactions, including hydrogen abstraction from the solvent or other molecules, or recombination with the phenoxy radical to form ortho- and para-(1-ethylpropyl)aminophenols.

Escape from the solvent cage: The radical pair may diffuse apart, escaping the solvent cage. The free radicals would then react with other molecules in the medium, leading to a more complex mixture of products.

A study on the photodecomposition of 4-dimethylamino-3,5-xylyl-N-methyl carbamate (Zectran) provides experimental support for these proposed pathways. tandfonline.com In that case, the major photoproducts identified were the corresponding phenol (from cleavage and hydrogen abstraction) and a hydroxy benzamide (B126) (from a photo-Fries rearrangement). tandfonline.com The formation of both ortho and para isomers is typical, with the ratio often depending on the reaction conditions and the solvent used. tandfonline.com

Table 1: Potential Photochemical Degradation Products of this compound

Product NameChemical FormulaFormation Pathway
2-Hydroxy-N-(1-ethylpropyl)benzamideC12H17NO2ortho-Photo-Fries rearrangement
4-Hydroxy-N-(1-ethylpropyl)benzamideC12H17NO2para-Photo-Fries rearrangement
PhenolC6H6OCleavage and hydrogen abstraction
1-EthylpropylamineC5H13NDecarbonylation and hydrogen abstraction
ortho-(1-Ethylpropyl)aminophenolC11H17NODecarbonylation and recombination
para-(1-Ethylpropyl)aminophenolC11H17NODecarbonylation and recombination

Rearrangement Phenomena and Thermal Decomposition

The thermal degradation of this compound is expected to proceed through pathways established for other N-substituted carbamates. The specific products formed will largely depend on the temperature and the presence or absence of catalysts.

In the absence of a catalyst, the thermal decomposition of N-alkyl-N-arylcarbamates can proceed via two primary, competing intramolecular pathways:

Elimination to form an isocyanate and an alcohol: This pathway involves the cleavage of the C-O bond of the carbamate and the transfer of a hydrogen atom. For this compound, this would theoretically lead to phenyl isocyanate and pentan-3-ol. However, this pathway is generally more significant for carbamates derived from primary alcohols.

Elimination to form an amine, an alkene, and carbon dioxide: This pathway is particularly relevant for carbamates with secondary or tertiary alkyl groups on the nitrogen, as it involves the formation of a stable alkene. For this compound, this decomposition would yield aniline, pent-2-ene, and carbon dioxide. This reaction is believed to proceed through a concerted, six-membered cyclic transition state, analogous to the pyrolysis of xanthates and acetates. tandfonline.com

Studies on the thermal decomposition of t-butyl N-arylcarbamates have shown that this second pathway, yielding the corresponding amine, isobutylene, and carbon dioxide, is the predominant route. wikipedia.org The decomposition was found to be a first-order reaction. wikipedia.org Given that the 1-ethylpropyl group is a secondary alkyl group, it is highly probable that this elimination pathway to form aniline, pent-2-ene, and carbon dioxide is a major thermal degradation route for this compound.

It is important to distinguish these uncatalyzed thermal rearrangements from other named rearrangements of carbamate-related structures. The Fries rearrangement describes the Lewis acid-catalyzed rearrangement of phenolic esters to hydroxy aryl ketones. wikipedia.org While an analogous reaction for carbamates can occur, it is not a purely thermal process. Similarly, the Newman-Kwart rearrangement is a specific thermal intramolecular aryl migration that occurs in O-aryl thiocarbamates to yield S-aryl thiocarbamates and is not directly applicable to their oxygen-containing carbamate counterparts. usp.br

Table 2: Potential Thermal Decomposition Products of this compound

Product NameChemical FormulaFormation Pathway
AnilineC6H7NIntramolecular elimination
Pent-2-eneC5H10Intramolecular elimination
Carbon DioxideCO2Intramolecular elimination
Phenyl isocyanateC7H5NOIntramolecular elimination
Pentan-3-olC5H12OIntramolecular elimination

Computational and Theoretical Chemistry Studies on Phenyl N 1 Ethylpropyl Carbamate

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic and molecular properties of carbamates. For a molecule like phenyl N-(1-ethylpropyl)carbamate, these calculations would reveal insights into its geometry, charge distribution, and frontier molecular orbitals.

Studies on related phenyl carbamates demonstrate that the carbamate (B1207046) linkage (-O-CO-N-) enforces a relatively planar geometry. The dihedral angle between the phenyl ring and the carbamate group is a critical parameter influencing the molecule's conformational preferences and electronic properties. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, affecting the rotational barrier around the C-N bond.

The electronic structure is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In analogous carbamates, the HOMO is typically localized on the phenyl ring, indicating its role as the primary electron donor in chemical reactions. The LUMO is often centered on the carbonyl group, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

Property Predicted Value/Characteristic Significance
HOMO Energy High Indicates susceptibility to electrophilic attack on the phenyl ring.
LUMO Energy Low Suggests the carbonyl carbon is prone to nucleophilic attack.
HOMO-LUMO Gap Moderate Reflects a balance of kinetic stability and chemical reactivity.

Reaction Pathway Analysis and Transition State Modeling for Carbamate Transformations

The transformation of carbamates, particularly their hydrolysis, is a critical area of study for understanding their environmental persistence and biological activity. Computational methods are instrumental in mapping the reaction pathways and identifying the transition states of these transformations.

For this compound, hydrolysis can proceed through different mechanisms, including neutral, acid-catalyzed, and base-catalyzed pathways. Computational modeling of these pathways for similar carbamates has shown that the base-catalyzed mechanism generally has a lower activation energy barrier, making it the most favorable pathway under alkaline conditions. This process typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

Transition state modeling allows for the precise characterization of the high-energy intermediate structures that govern the reaction rate. By calculating the energy of these transition states, researchers can predict the rate constants for the hydrolysis of this compound under various environmental conditions. These models would also elucidate the role of the N-alkyl substituent (the 1-ethylpropyl group) in influencing the reaction rate through steric and electronic effects.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape and intermolecular interactions of this compound in different environments, such as in aqueous solution or at interfaces. These simulations model the movement of atoms over time, offering a dynamic picture of the molecule's behavior.

Conformational analysis of the 1-ethylpropyl group is crucial, as its flexibility and orientation will impact how the molecule interacts with its surroundings. MD simulations can reveal the preferred rotamers of this alkyl chain and the rotational dynamics around the C-N bond of the carbamate linkage.

Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and solvent molecules. The simulations would detail the hydrogen bonding patterns with water molecules and the hydrophobic interactions of the phenyl and alkyl groups. This information is vital for understanding the compound's solubility, partitioning behavior between different environmental compartments, and its potential to bind to biological macromolecules.

In Silico Prediction of Environmental Fate Parameters and Transformation Products

In silico models, which utilize quantitative structure-activity relationships (QSAR) and other predictive algorithms, are increasingly used to estimate the environmental fate of organic compounds. For this compound, these models can predict key parameters that govern its distribution and persistence in the environment.

Predicted environmental fate parameters would include its soil sorption coefficient (Koc), which indicates its tendency to adsorb to soil and sediment, and its bioconcentration factor (BCF), which suggests its potential to accumulate in aquatic organisms. The octanol-water partition coefficient (log Kow) is another critical parameter that can be estimated to predict its lipophilicity.

In addition to these parameters, in silico tools can predict the likely transformation products of this compound resulting from abiotic and biotic degradation processes. These models can identify potential metabolites formed through hydrolysis, oxidation, and other reactions, providing a more complete picture of the compound's environmental lifecycle. Common predicted transformation products for carbamates include the corresponding phenol (B47542), amine, and carbon dioxide.

Table 2: Predicted Environmental Fate Parameters and Transformation Products of this compound based on In Silico Models for Analogous Carbamates

Parameter/Product Predicted Outcome Implication
Soil Sorption Coefficient (Koc) Moderate to High Likely to be relatively immobile in soil and may partition to sediment in aquatic systems.
Bioconcentration Factor (BCF) Moderate Suggests a potential for bioaccumulation in aquatic organisms.
Hydrolysis Half-life pH-dependent More rapid degradation is expected under alkaline conditions.

Structure Activity Relationship Sar Studies of Phenyl N 1 Ethylpropyl Carbamate Analogs

Influence of Substituent Variations on Biological Activity Mechanisms

Effects of Phenyl Ring Substitution Patterns

The position and nature of substituents on the phenyl ring play a pivotal role in determining the biological activity of these carbamate (B1207046) analogs. The substitution pattern—ortho, meta, or para—can dramatically alter a compound's efficacy.

Research has shown that the introduction of various functional groups at different positions on the phenyl ring can lead to a wide range of biological activities. For instance, studies on related N-aryl derivatives have indicated that the position of a methyl group on the phenyl ring affects antifungal and antibacterial activities, with meta and para positions often showing enhanced effects compared to the ortho position. researchgate.net This is often attributed to steric hindrance at the ortho position, which can interfere with the molecule's ability to bind to its target.

Furthermore, the electronic properties of the substituents are critical. Electron-withdrawing groups, such as halogens or nitro groups, can increase the reactivity of the carbamate carbonyl group, making the compound a more potent inhibitor of enzymes like acetylcholinesterase. Conversely, electron-donating groups, such as methoxy (B1213986) or methyl groups, can have the opposite effect. The phenyl group itself is generally considered a weak activator and an ortho/para director in electrophilic aromatic substitution reactions, which can influence the synthesis of new analogs. chemistrysteps.com

A study on 1-phenylbenzazepine D1R-like ligands, which share the substituted phenyl motif, revealed that a C-7 phenolic group was important for retaining D1R affinity, while oxygenated substituents at the C-4′ position tended to diminish it. mdpi.com This highlights the nuanced effects of substituent positioning and type.

Contributions of N-Alkyl and O-Alkyl Moieties

Studies on other N-alkyl carbamates have demonstrated that increasing the length and branching of the alkyl chain can impact biological activity. For instance, in a series of N-alkylphenyl-3,5-dinitrobenzamide analogs, modifications to the N-alkylphenyl moiety were crucial for anti-TB activity. nih.gov Research on N-alkyl arylsulphonamides has shown that the steric bulk of the N-alkyl group can direct the outcome of chemical reactions, with larger, branched groups favoring specific rearrangement pathways. nih.gov This suggests that the branched nature of the 1-ethylpropyl group is a key feature influencing its biological interactions.

While the core focus is on phenyl N-(1-ethylpropyl)carbamate, the "O-alkyl" moiety in the broader context of carbamates refers to the group attached to the oxygen of the carbamate linkage. In the case of phenylcarbamates, this is the phenyl group itself. However, in related carbamate structures, variations in this position also significantly affect activity.

Elucidation of Steric and Electronic Factors Governing Bioactivity

The biological activity of this compound analogs is ultimately governed by a combination of steric and electronic factors.

Steric factors relate to the size and shape of the molecule and its substituents. A bulky substituent on the phenyl ring, for example, might prevent the molecule from fitting into the active site of a target enzyme. The branched nature of the N-(1-ethylpropyl) group also presents a specific steric profile that can either be beneficial or detrimental to binding, depending on the target's topology.

Electronic factors pertain to the distribution of electrons within the molecule. The electronegativity of substituents on the phenyl ring can alter the partial charge on the carbamate carbonyl carbon, influencing its susceptibility to nucleophilic attack by a serine residue in the active site of enzymes like acetylcholinesterase. This is a key mechanism of inhibition for many carbamate pesticides.

Rational Design Principles for Modulating Carbamate Biological Responses

The insights gained from SAR studies provide a foundation for the rational design of new carbamate analogs with tailored biological activities. By understanding the influence of different structural features, chemists can make informed decisions about which modifications are likely to enhance potency, selectivity, or other desired properties.

For example, if a particular biological target has a large, hydrophobic binding pocket, designing analogs with bulkier, more lipophilic N-alkyl groups might be a promising strategy. Conversely, if the goal is to increase the reactivity of the carbamate, introducing electron-withdrawing substituents at appropriate positions on the phenyl ring would be a logical approach.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable tools for predicting the activity of untested compounds and for guiding the design of new analogs.

For carbamates, QSAR models have been successfully developed to predict their activity as, for example, acetylcholinesterase inhibitors. nih.govderpharmachemica.com These models typically use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

A typical QSAR study involves:

Data Set Preparation: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Development: Statistical methods are used to identify the descriptors that are most highly correlated with biological activity and to build a mathematical model.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

Analytical Methodologies for the Characterization and Detection of Phenyl N 1 Ethylpropyl Carbamate

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating phenyl N-(1-ethylpropyl)carbamate from complex matrices, a critical step prior to detection and quantification. The choice between gas and liquid phase separation is dictated by the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. youtube.com While some carbamates are prone to decomposition at the high temperatures of the GC injector, derivatization techniques can be employed to create more thermally stable products. scispec.co.th For carbamates that can be analyzed directly, GC offers high-resolution separation.

Several detection systems can be coupled with GC for the analysis of carbamates:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds. While robust, it is not selective for carbamates and may be susceptible to interference from co-eluting compounds in complex samples. mdpi.com

Nitrogen-Phosphorus Detector (NPD): NPD offers high selectivity and sensitivity for nitrogen-containing compounds like carbamates. mdpi.comsigmaaldrich.com This makes it a preferred detector over FID for trace-level analysis in complex environmental or biological samples. Studies on other carbamates have demonstrated detection limits in the low mg/L range using NPD. mdpi.com

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds. While not universally applicable to all carbamates, it can be effective for those with halogenated or other electron-capturing moieties.

Mass Spectrometry (MS): This is the most definitive detection method and will be discussed in detail in section 6.2.

A study on various carbamate (B1207046) pesticides proposed a direct GC determination method using both FID and NPD, achieving detection limits between 50-210 µg/kg with FID and 41-53 µg/kg with NPD in potato samples. mdpi.com

Table 1: Exemplary GC Conditions for Carbamate Analysis Note: These are general conditions and would require optimization for this compound.

ParameterSettingReference
Column Zebron MultiResidue-1, 30 m x 0.25 mm ID, 0.25 µm phenomenex.com
Injector Temperature 250 °C scispec.co.th
Oven Program 70 °C (1 min); 10°C/min to 300°C (6 min) scispec.co.th
Carrier Gas Helium at 1.2 mL/min scispec.co.th
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer scispec.co.thmdpi.com

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile and less volatile compounds, a category into which many carbamates fall. scispec.co.th It avoids the high temperatures that can cause degradation in GC.

Key aspects of HPLC for carbamate analysis include:

Reversed-Phase Chromatography: This is the most common HPLC mode for carbamates, typically utilizing a C18 or C8 stationary phase. core.ac.uknih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). core.ac.uk

Detection Systems:

UV-Vis Detector: Many carbamates, including this compound with its phenyl ring, absorb ultraviolet light, making UV detection a viable option. core.ac.uk A study on three pesticides in water using HPLC-UV set the detection wavelength at 220 nm. core.ac.uk

Fluorescence Detector (FLD): For enhanced sensitivity and selectivity, post-column derivatization can be employed. This involves hydrolyzing the carbamate to an amine, which is then reacted with a fluorogenic agent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent product. lcms.cz

Mass Spectrometry (MS): LC-MS is a powerful combination for carbamate analysis and is discussed in section 6.2.

A developed HPLC-UV method for pesticides in water demonstrated good linearity and recovery, with limits of quantification as low as 0.4 ppb. core.ac.uk For the analysis of carbamate prodrugs, an HPLC method with post-column hydrolysis and fluorescence derivatization achieved a detection limit of 0.4 ng on-column. lcms.cz

Table 2: Typical HPLC Conditions for Carbamate Analysis Note: These are general conditions and would require optimization for this compound.

ParameterSettingReference
Column C18 (e.g., 250mm x 4.6mm, 5 µm) core.ac.uk
Mobile Phase Acetonitrile/Water gradient core.ac.uk
Flow Rate 0.2 - 1.5 mL/min core.ac.uklcms.cz
Detection UV at ~220-254 nm or Fluorescence with post-column derivatization core.ac.uklcms.czdaicelpharmastandards.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. haz-map.com It offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency. While less common than GC and HPLC for routine pesticide analysis, CE has been successfully applied to the analysis of charged species, and with modifications like Micellar Electrokinetic Chromatography (MEKC), to neutral compounds like many carbamates. sigmaaldrich.com The technique has been used for the chiral separation of certain carbamate derivatives, demonstrating its high resolving power. sigmaaldrich.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry provides unparalleled selectivity and sensitivity, enabling not only the detection but also the structural confirmation of analytes. When coupled with a chromatographic separation technique, it is the gold standard for trace-level analysis. brjac.com.br

The combination of chromatography with mass spectrometry offers a two-dimensional separation and detection system that is highly effective for complex sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For carbamates that are amenable to GC, GC-MS provides robust and reliable identification based on both retention time and mass spectrum. nih.gov Electron Ionization (EI) is a common ionization source that generates a reproducible fragmentation pattern, often referred to as a "fingerprint" of the molecule, which can be compared against spectral libraries for identification. nih.gov A study on the photodegradation of several carbamates utilized GC-MS to identify the resulting products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become the mainstream technique for pesticide residue analysis, including carbamates, as it bypasses the need for derivatization for thermally labile compounds. labrulez.comnih.gov

Single Quadrupole MS: This provides mass-to-charge ratio information and is often used for target analysis in selected ion monitoring (SIM) mode for enhanced sensitivity. lgcstandards.com

Ion Trap MS: Ion trap analyzers can perform MS/MS experiments (discussed below) and can accumulate ions to increase sensitivity. nih.gov A study on carbamate residues used a quadrupole ion trap mass spectrometer for confirmation. lgcstandards.com

Triple Quadrupole (QqQ) MS: This is the workhorse for quantitative pesticide analysis, operating in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. lcms.czpsu.edu

For unambiguous confirmation and quantification at very low levels, more advanced mass spectrometry techniques are employed.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This process, often performed on triple quadrupole or ion trap instruments, significantly reduces background noise and chemical interference, leading to very low detection limits and high confidence in identification. scispec.co.thorgsyn.org A GC-MS/MS method for ethyl carbamate demonstrated excellent linearity and precision, highlighting the reliability of the technique. orgsyn.org Similarly, LC-MS/MS methods for various carbamates have achieved detection limits in the sub-to-low µg/kg range. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide high mass accuracy, allowing for the determination of the elemental composition of an ion. scholarena.com This capability is extremely powerful for identifying unknown compounds and for confirming the identity of target analytes with a very high degree of certainty, even in highly complex matrices. A study using UPLC-Q-TOF/MS established a database for 128 pesticides with detection limits between 0.9 and 5 µg/L. scholarena.com

Table 3: Common Mass Spectrometry Parameters for Carbamate Analysis Note: These are generalized parameters and would need to be specifically determined for this compound.

ParameterTechniqueTypical Setting/ValueReference
Ionization Mode GC-MSElectron Ionization (EI) nih.gov
LC-MSElectrospray Ionization (ESI), Positive Mode lgcstandards.com
Analyzer Quantitative AnalysisTriple Quadrupole (QqQ) lcms.czpsu.edu
Confirmatory AnalysisTime-of-Flight (TOF), Orbitrap scholarena.com
Scan Mode QuantificationMultiple Reaction Monitoring (MRM) nih.gov
IdentificationFull Scan, Product Ion Scan nih.gov
Precursor Ion [M+H]⁺ Bufencarb (Isomer)m/z 222Inferred
Product Ions Bufencarb (Isomer)Specific fragments would be determined experimentally.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the nature of functional groups present. In the solid state, X-ray diffraction can reveal the precise three-dimensional arrangement of the molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the phenyl group, the N-H proton of the carbamate linkage, and the protons of the 1-ethylpropyl group. The aromatic protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The N-H proton signal is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. The methine proton of the 1-ethylpropyl group would be coupled to the adjacent methylene (B1212753) and methyl protons, resulting in a complex multiplet. The methylene and methyl protons of the ethyl and propyl moieties would show distinct signals with characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 153-155 ppm. The aromatic carbons would produce a series of signals between δ 118 and 152 ppm. The carbons of the 1-ethylpropyl group would appear in the upfield region of the spectrum.

To illustrate the expected spectral data, the following table provides typical ¹H and ¹³C NMR chemical shifts for analogous carbamate compounds. rsc.org

Functional Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl (C=O)-153-155
Aromatic C-H7.0 - 7.5 (m)118 - 129
Aromatic C-O-150 - 152
N-H6.5 - 8.0 (br s)-
N-CH3.5 - 4.0 (m)50 - 60
Alkyl CH₂, CH₃0.8 - 1.7 (m)10 - 30

Note: The data presented are illustrative and based on analogous compounds. Actual chemical shifts for this compound may vary.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. rsc.orgrsc.org

A strong absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate group will produce a very strong and sharp peak, typically between 1680 and 1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages within the carbamate group would appear in the 1200-1300 cm⁻¹ region. Additionally, the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring will be observed in the 1450-1600 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound based on data from similar compounds. rsc.org

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-HStretching3200 - 3400 (strong, broad)
C=O (Carbonyl)Stretching1680 - 1730 (strong, sharp)
C-OStretching1200 - 1300 (strong)
Aromatic C=CStretching1450 - 1600 (medium)
Aromatic C-HStretching3000 - 3100 (medium)
Alkyl C-HStretching2850 - 2970 (medium to strong)

Note: This data is illustrative and based on the analysis of analogous carbamate compounds.

In a hypothetical crystal structure of this compound, one would expect to determine the planarity of the phenyl ring and the carbamate group, as well as the dihedral angle between these two moieties. Intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, would also be elucidated, providing insight into the crystal packing. For instance, in the crystal structure of isopropyl-N-phenyl carbamate, the molecules are stabilized by N-H···O hydrogen bonds. ias.ac.in

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow for the detection of this compound, especially when it is present in complex matrices such as environmental or biological samples. The goal is to isolate the analyte of interest from interfering substances, concentrate it, and present it in a form suitable for instrumental analysis.

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. The choice of the solid phase material is crucial and depends on the polarity of the analyte and the matrix components. For carbamate pesticides, which share structural similarities with this compound, various SPE sorbents have been successfully employed.

A common approach involves using a reversed-phase sorbent, such as C18-bonded silica. In this scenario, a conditioned C18 cartridge is loaded with the sample, and the carbamate, being relatively nonpolar, is retained on the sorbent while more polar matrix components are washed away. The analyte is then eluted with a small volume of an organic solvent like acetonitrile or methanol. Other sorbents, including polymeric phases, have also been shown to be effective for the extraction of carbamates. rsc.org

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique, particularly for the analysis of pesticide residues in food and agricultural products. This method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step.

For the analysis of carbamates, the QuEChERS approach offers a high-throughput and efficient means of sample preparation. After the initial extraction, an aliquot of the organic layer is mixed with a combination of dSPE sorbents. For many applications, a combination of primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols is used. The cleaned extract can then be directly analyzed by chromatographic methods.

Derivatization Techniques for Enhanced Analytical Performance

The analysis of this compound and related N-phenylcarbamate compounds often necessitates derivatization prior to chromatographic analysis, particularly for gas chromatography (GC). Derivatization serves to increase the volatility and thermal stability of these compounds, as well as to enhance the response of specific detectors, thereby improving sensitivity and selectivity. The primary functional group targeted for derivatization in this compound is the secondary amine hydrogen on the carbamate nitrogen. Common derivatization strategies include silylation, alkylation, and acylation.

Silylation

Silylation involves the replacement of the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique for compounds containing -OH, -NH, and -SH groups. The resulting TMS derivative of this compound is more volatile and less polar, making it more amenable to GC analysis.

A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The reaction involves heating the sample with BSTFA, which quantitatively converts the carbamate to its TMS derivative. For instance, a general procedure for the silylation of carbamates involves dissolving the sample in an aprotic solvent like dichloromethane (B109758) or hexane, adding BSTFA and a catalyst like pyridine, and heating the mixture to ensure the reaction goes to completion. While specific studies on this compound are not prevalent, methods developed for the analogous compound propham (B1679637) (isopropyl N-phenylcarbamate) are instructive. For GC-MS analysis of silylated derivatives, the resulting products can be readily separated on non-polar capillary columns and identified by their characteristic mass spectra. caltech.edu

Alkylation

Alkylation is another effective derivatization method for N-phenylcarbamates. This technique introduces an alkyl group, such as a methyl or ethyl group, at the nitrogen atom of the carbamate linkage. This derivatization eliminates the polar N-H bond, which reduces peak tailing and improves chromatographic performance in GC.

One established alkylation method for carbamate and urea (B33335) herbicides involves the use of sodium hydride in dimethyl sulfoxide (B87167) (DMSO) followed by reaction with methyl iodide. nih.gov This procedure has been shown to be effective for a range of related herbicides, with good recoveries and reproducibility. A safer alternative to this method utilizes potassium tert-butoxide in DMSO with ethyl iodide as the alkylating agent, which has been successfully applied to the analysis of carbamate herbicides in water samples by GC-MS. restek.com These methods provide robust derivatization, leading to derivatives with excellent gas chromatographic properties.

Acylation

Acylation involves the introduction of an acyl group, often a trifluoroacetyl group, to the nitrogen atom. This is particularly useful for enhancing detection by electron capture detectors (ECD), as the fluorine atoms in the derivative are highly electronegative. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for this purpose. restek.com

The reaction with TFAA is typically rapid and can be performed on alcohols, phenols, and amines. For N-phenylcarbamates, acylation with TFAA produces a stable, volatile derivative suitable for GC-ECD or GC-MS analysis. The resulting trifluoroacetamide (B147638) derivative exhibits enhanced detectability, allowing for trace-level analysis. restek.commagtech.com.cn

The following table summarizes the key aspects of these derivatization techniques as they apply to the analysis of phenylcarbamate compounds, which can be extrapolated for this compound.

Derivatization TechniqueReagent(s)Typical ConditionsDerivative FormedKey AdvantagesAnalytical Method
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- Trimethylchlorosilane (TMCS)Heating in an aprotic solvent (e.g., 65-70°C for 20-30 min)Trimethylsilyl (TMS) derivativeIncreases volatility and thermal stability for GC analysis. caltech.eduGC-MS, GC-FID
Alkylation Sodium hydride/DMSO + Methyl iodide OR Potassium tert-butoxide/DMSO + Ethyl iodideRoom temperature or gentle heatingN-alkyl derivativeImproves peak shape and reduces adsorption in GC systems. nih.govrestek.comGC-MS, GC-NPD
Acylation Trifluoroacetic anhydride (TFAA)Reaction with alcohols, amines, and phenolsTrifluoroacetyl derivativeEnhances sensitivity for Electron Capture Detection (ECD). restek.commagtech.com.cnGC-ECD, GC-MS

Environmental and Non Human Biological Fate of Phenyl N 1 Ethylpropyl Carbamate

Environmental Degradation Dynamics

The environmental persistence of a pesticide is determined by a combination of chemical and biological degradation processes. For N-phenyl carbamates, key processes include dissipation in soil, degradation in aquatic environments through hydrolysis and photolysis, and microbial breakdown.

Dissipation and Persistence in Soil Systems

Fate in Aquatic Environments, Including Hydrolysis and Photolysis

The fate of phenyl N-(1-ethylpropyl)carbamate in aquatic systems would be governed by hydrolysis and photolysis. Carbamates, in general, are susceptible to hydrolysis, particularly under alkaline conditions, which leads to the cleavage of the ester bond. nih.gov The rate of hydrolysis is pH-dependent, increasing with higher pH. nih.gov

Photolysis, or degradation by sunlight, can also contribute to the breakdown of carbamates in aquatic environments. nih.gov The rate and products of photolysis are dependent on the specific chemical structure and the presence of photosensitizing agents in the water. nih.govnih.gov For instance, the direct photodegradation of some aromatic carbamates is initiated by the singlet excited state, leading to the generation of radical cations and phenoxyl radicals. nih.gov

Microbial Degradation Pathways in Environmental Compartments

Microbial degradation is a primary route for the breakdown of carbamate (B1207046) pesticides in the environment. frontiersin.orgwgtn.ac.nz A common first step in the microbial metabolism of many carbamates is the hydrolysis of the carbamate linkage by enzymes such as carbamate hydrolases. frontiersin.org This initial cleavage results in the formation of an alcohol (phenol in the case of N-phenyl carbamates) and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. frontiersin.org The resulting phenolic and amine compounds can then be further metabolized by microorganisms. frontiersin.org Bacteria and fungi are both known to be involved in the degradation of carbamate pesticides. nih.govnih.gov

Bioaccumulation Potential in Non-Target Organisms (excluding direct effects/toxicity)

The bioaccumulation potential of a chemical refers to its ability to be taken up and stored in the tissues of organisms at concentrations higher than in the surrounding environment. For carbamate pesticides, bioaccumulation is generally considered to be low. researchgate.netwikipedia.org This is attributed to their relatively rapid metabolism and excretion by many organisms. epa.govflvc.org However, the specific lipophilicity (fat-solubility) of a compound, often indicated by its octanol-water partition coefficient (Kow), plays a significant role in its bioaccumulation potential. Chemicals with higher Kow values tend to have a greater potential for bioaccumulation. Without specific data for this compound, its bioaccumulation potential remains unconfirmed.

Metabolic Transformations in Model Biological Systems (e.g., plants, insects, mammalian in vitro systems)

The metabolism of carbamates has been studied in various biological systems. The primary metabolic pathways generally involve hydrolysis and oxidation. wgtn.ac.nz

In mammals, the liver is the primary site of metabolism for carbamates, where enzymatic hydrolysis is a key degradation pathway. nih.govepa.govflvc.org Oxidative metabolism, mediated by cytochrome P450 enzymes, is also a significant route of transformation. wgtn.ac.nznih.govmdpi.com Studies on other carbamates have shown that metabolism can lead to the formation of hydroxylated and dealkylated products. wgtn.ac.nz For example, in vitro studies with mouse liver have demonstrated that methomyl, an N-methyl carbamate, can disrupt hepatic xenobiotic and intermediary metabolism. nih.gov

In insects, metabolism is a crucial factor in determining the selectivity and toxicity of carbamate insecticides. wgtn.ac.nz Similar to mammals, oxidative and hydrolytic pathways are the main routes of detoxification. wgtn.ac.nz

In plants, carbamates can be absorbed and metabolized. flvc.org Metabolic processes in plants can include hydrolysis, hydroxylation, and conjugation with endogenous molecules like sugars.

Identification of Non-Human Metabolites

Specific non-human metabolites of this compound have not been documented in the available literature. However, based on the metabolism of other N-phenyl carbamates, likely metabolites would result from the cleavage of the carbamate bond and modification of the phenyl and ethylpropyl groups.

For related compounds, such as o-sec-butylphenyl N-methylcarbamate, microbial metabolism by the fungus Cladosporium cladosporioides has been shown to produce several metabolites. nih.gov In general, the metabolism of substituted phenyl-N-methylcarbamates in insects and mammals proceeds via oxidation, leading to N-hydroxymethyl derivatives and derivatives hydroxylated on the alkyl side chain. wgtn.ac.nz

Enzymatic Systems Involved in Biotransformation

The biotransformation of carbamates is primarily mediated by oxidative and hydrolytic enzyme systems. While direct studies on this compound are not available, research on other phenyl N-alkyl carbamates provides insight into the probable enzymatic pathways.

In vitro studies on related pesticidal phenyl N-methyl-carbamates, such as Zectran and Mesurol, have demonstrated that the liver is the principal site of metabolism. llu.edu The key enzymatic players in their degradation are the oxidative enzymes of the NADPH-dependent mixed-function oxidase (MFO) system , also known as cytochrome P450 monooxygenases. llu.edu These enzymes are responsible for a variety of biotransformation reactions, including N-dealkylation and hydroxylation of the N-methyl group. llu.edu

Another critical enzymatic process is hydrolysis , typically carried out by carboxylesterases. These enzymes cleave the carbamate ester linkage, leading to the formation of a phenol (B47542), an amine, and carbon dioxide. This hydrolytic degradation is a significant detoxification pathway. For some carbamates, hydrolytic instability has been observed in plasma, suggesting the involvement of plasma esterases.

It is important to note that the specific cytochrome P450 isozymes and carboxylesterases involved can vary between species, which can lead to different metabolic profiles and rates of degradation.

Comparative Metabolism Across Different Biological Species

Significant interspecies variations in the metabolism of carbamates have been documented, underscoring the importance of species-specific research.

A comparative in vitro study using liver preparations from humans, rats, and dogs for the carbamates Zectran and Mesurol revealed these differences. llu.edu For instance, N-dealkylation was the primary metabolic route for Zectran across all three species, but the production of certain metabolites, such as 4-dimethylamino-3,5-xylyl N-hydroxy methylcarbamate, was eight times higher in rats and dogs compared to humans. llu.edu Conversely, for Mesurol, sulfoxidation and hydroxylation were the major metabolic pathways in all species, but the formation of 4-methylthio-3,5-xylyl N-methylcarbamate was four times greater in humans and rats than in dogs. llu.edu

Such variations are attributed to differences in the expression and activity of metabolic enzymes like cytochrome P450s and carboxylesterases among species. While the liver is the primary organ of metabolism, other tissues such as the kidneys and even blood can contribute to a lesser extent, though their metabolic activity is generally much lower. llu.edu

Without direct experimental data for this compound, it is hypothesized that its metabolism would also exhibit species-specific differences, influenced by the unique enzymatic makeup of each organism.

Applications of Phenyl N 1 Ethylpropyl Carbamate in Academic Research

Investigations in Enzymology and Biochemical Pathways

The carbamate (B1207046) functional group is a well-known pharmacophore that interacts with various enzymes, particularly esterases. Research in this area often focuses on understanding the mechanisms of interaction and the potential for designing targeted inhibitors.

Phenyl N-(1-ethylpropyl)carbamate belongs to the carbamate class of compounds, which are recognized as inhibitors of cholinesterases, including acetylcholinesterase (AChE). Carbamates function as mechanism-based or pseudo-irreversible inhibitors of AChE. They carbamoylate the serine hydroxyl group in the active site of the enzyme, rendering it inactive. This inhibition is reversible, as the carbamoyl-enzyme complex can undergo hydrolysis to regenerate the active enzyme. The rate of this decarbamoylation varies depending on the specific carbamate structure.

A related compound, m-(1-Ethylpropyl)phenyl methylcarbamate, is a component of the insecticide Bufencarb. Like other carbamate insecticides, its mode of action is through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects. nih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity in the target pest. The study of such compounds helps in understanding the structure-activity relationships that govern the potency and selectivity of carbamate inhibitors.

Table 1: Examples of Carbamate Compounds and their Studied Enzyme Targets

Carbamate CompoundEnzyme TargetPrimary Research Focus
m-(1-Ethylpropyl)phenyl methylcarbamateAcetylcholinesterase (AChE)Insecticidal activity through enzyme inhibition nih.gov
Isopropyl N-phenylcarbamateNot specified in provided contextHerbicidal action, potentially microtubule-related researchgate.netnih.gov

Research in Agricultural Chemistry

Carbamates have a long history of use and study in agricultural chemistry due to their broad spectrum of biological activities. Academic research continues to explore new applications and understand the mechanisms of action for this class of compounds.

While specific studies on the herbicidal activity of this compound are not prominent, research on related phenylcarbamates, such as isopropyl N-phenylcarbamate (IPC or Propham), provides insights into potential mechanisms. nih.gov Phenylcarbamate herbicides are known to affect cell division and microtubule organization in plants. researchgate.netnih.gov Research on IPC has shown that it does not depolymerize microtubules but can cause damage to microtubule organizing centers (MTOCs). researchgate.net Such fundamental studies are crucial for understanding how these compounds exert their phytotoxic effects and for the development of new herbicides with novel modes of action.

The carbamate moiety is a key structural feature in the development of fungicidal compounds. mdpi.com Numerous N-aryl carbamate derivatives have been synthesized and evaluated for their antifungal activity against a range of plant fungal pathogens. mdpi.com Although research specifically detailing the fungicidal action of this compound is not widely published, the general class of N-aryl carbamates has shown promising activity. For instance, studies on other N-aryl carbamates have demonstrated good in vitro inhibitory rates against various phytopathogenic fungi. mdpi.com The exploration of different substituents on the phenyl ring and the carbamate nitrogen is a common strategy in the search for novel and more effective antifungal agents.

Table 2: Antifungal Activity of Selected N-Aryl Carbamate Derivatives Against Plant Pathogens

Compound ClassPathogen ExampleObservation
N-Aryl CarbamatesFusarium graminearumCertain derivatives show potent inhibition with low EC50 values. mdpi.com
N-Aryl CarbamatesFusarium oxysporumStructure-activity relationship studies indicate specific substitutions enhance activity. mdpi.com

The insecticidal properties of carbamates are well-established, primarily through their action as acetylcholinesterase inhibitors. nih.gov As previously mentioned, m-(1-Ethylpropyl)phenyl methylcarbamate, a close structural analog of this compound, is a known insecticide. nih.gov Academic research in this area focuses on synthesizing and testing new carbamate derivatives to enhance their insecticidal potency, selectivity, and environmental safety. Studies often involve evaluating the efficacy of these compounds against various insect pests, determining their lethal concentrations, and understanding the biochemical and physiological effects on the target organisms. The structure of the N-substituent and the phenyl ring plays a critical role in determining the insecticidal activity of phenyl carbamates.

Contributions to Medicinal Chemistry Research as a Structural Scaffold

The carbamate linkage is recognized for its stability and ability to participate in hydrogen bonding, making it a valuable component in the design of therapeutic agents. Phenyl carbamates, in particular, serve as versatile scaffolds for developing enzyme inhibitors and other bioactive molecules.

Design and Synthesis of Enzyme Inhibitors for Research Purposes

The carbamate moiety is a well-established feature in the design of enzyme inhibitors, particularly for serine proteases and esterases. Carbamates can act as transition-state analogs, acylating the active site of these enzymes to form a transiently stable, carbamoylated enzyme complex. This mechanism effectively blocks the enzyme's catalytic activity.

For instance, the carbamate structure is central to the mechanism of action of acetylcholinesterase (AChE) inhibitors used in the study of neurodegenerative diseases. nih.govnih.gov Compounds like rivastigmine, which contains a carbamate functional group, are known to inhibit AChE, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. google.com The design of novel carbamate derivatives continues to be an active area of research for developing more selective and potent enzyme inhibitors for various therapeutic targets.

Table 1: Examples of Carbamate-Based Enzyme Inhibitors

Compound Target Enzyme Therapeutic Area of Research
Rivastigmine Acetylcholinesterase Neurodegenerative Diseases
Physostigmine Acetylcholinesterase Glaucoma, Anticholinergic toxicity
Felbamate Multiple targets Epilepsy

Exploration of Biological Activity Mechanisms

The structural features of phenyl carbamates lend themselves to the exploration of various biological activities. The phenyl group can be modified to enhance binding affinity and selectivity for specific biological targets, while the carbamate linkage provides a stable core.

Neuroprotective Effects: Research into compounds with carbamate structures has shown potential for neuroprotection. For example, the free radical scavenger α-phenyl-N-tert-butylnitrone (PBN) has demonstrated neuroprotective effects in models of ischemic stroke. nih.govnih.gov While not a carbamate itself, the study of such phenyl-containing compounds provides a basis for investigating the neuroprotective potential of structurally related molecules.

Anti-inflammatory Properties: The anti-inflammatory potential of various carbamate-containing compounds has been explored. Some novel N-phenylcarbamothioylbenzamides have exhibited significant anti-inflammatory activity, in some cases exceeding that of the reference drug indomethacin. nih.govresearchgate.netnih.gov These compounds were also found to inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.govresearchgate.netnih.gov

Antiviral Mechanisms in vitro: Carbamate derivatives have also been investigated for their antiviral properties. For example, a thiadiazole carbamate derivative was identified as a potent and selective inhibitor of HIV-1 reverse transcriptase. nih.gov Other research has focused on N-phenyl benzamides as capsid binders to inhibit viral uncoating, demonstrating a potential mechanism for antiviral action. nih.gov

Emerging Research in Material Science and Polymer Applications

Beyond medicinal chemistry, the carbamate linkage is fundamental to the production of polyurethanes, a versatile class of polymers. While specific research on this compound in material science is not widely documented, the general principles of carbamate chemistry in polymer science are well-established.

The reaction between an isocyanate and an alcohol forms the urethane (carbamate) linkage, which is the basis for polyurethane synthesis. The properties of the resulting polymer can be tailored by varying the structure of the diisocyanate and polyol monomers. Phenyl carbamates can be used in studies related to the synthesis and properties of polyurethanes. The stability and hydrogen bonding capabilities of the carbamate group contribute to the mechanical properties of these materials. Research in this area includes the development of new catalysts for urethane formation and the synthesis of novel polyurethane structures with enhanced properties for various applications, from coatings and foams to biomedical devices.

Future Research Directions and Unexplored Avenues for Phenyl N 1 Ethylpropyl Carbamate

Development of Green and Sustainable Synthetic Methodologies

The synthesis of carbamates, including phenyl N-(1-ethylpropyl)carbamate, has traditionally relied on methods that can be hazardous and environmentally taxing. Future research should prioritize the development of green and sustainable synthetic routes. Current research into greener carbamate (B1207046) synthesis has explored several promising avenues that could be adapted for this compound.

One such approach involves the use of urea (B33335) as a carbonyl source over a solid catalyst, such as TiO2–Cr2O3/SiO2. This method offers an effective route for synthesizing N-substituted carbamates from amines, urea, and alcohols, with the catalyst being reusable for several cycles. Another green methodology is the one-pot synthesis of N-alkyl carbamates through a three-component coupling of primary amines, CO2, and an alkyl halide in the presence of a cesium carbonate and TBAI in an anhydrous solvent. nih.gov Halogen-free carbamate synthesis employing dense carbon dioxide in the presence of amines and alcohols also presents a sustainable alternative. nih.gov

A recent development in green chemistry is the one-step synthesis of carbamate derivatives from aromatic amides via a Hofmann rearrangement using Oxone, KCl, and NaOH. This process represents a green oxidation method for generating carbamates. nih.gov The transcarbamoylation reaction, where a lower alkyl carbamate is reacted with a hydroxyl functional polymer or oligomer in the presence of a higher boiling point alcohol, also offers a pathway for creating carbamate functional polymers in a more efficient manner. google.com

Future research could focus on adapting these methods for the specific synthesis of this compound, optimizing reaction conditions, and evaluating the environmental impact and scalability of each approach.

Table 1: Promising Green Synthetic Routes for Carbamate Synthesis

Synthetic MethodKey Reagents/CatalystsPotential Advantages
Urea as Carbonyl SourceTiO2–Cr2O3/SiO2 catalystReusable catalyst, effective for N-substituted carbamates
Three-Component CouplingPrimary amines, CO2, alkyl halide, Cs2CO3, TBAIOne-pot synthesis, utilizes CO2
Dense Carbon Dioxide MethodAmines, alcohols, dense CO2Halogen-free
Hofmann RearrangementAromatic amides, Oxone, KCl, NaOHGreen oxidation process, one-step
TranscarbamoylationLower alkyl carbamate, hydroxyl functional polymerEfficient for functional polymers

Advanced Mechanistic Studies on Novel Carbamate Reactivity

A deeper understanding of the reactivity of this compound is crucial for predicting its behavior in various chemical and biological systems. Future mechanistic studies could explore several advanced areas. The amide resonance in carbamates, which is about 3–4 kcal mol–1 lower than in amides, plays a significant role in their stability and conformational preferences. acs.org Investigating the specific resonance structures and rotational barriers of this compound would provide valuable insights. nih.govacs.org

The mechanisms of hydrolysis are also of great interest. For N,N-disubstituted carbamates like the target compound, base-catalyzed hydrolysis proceeds through a carbonate anion intermediate, which then decomposes to the parent alcohol and carbamic acid. nih.gov Detailed kinetic studies, including the influence of substituents on the phenyl ring and the nature of the alkyl groups on the nitrogen, would allow for a more precise prediction of its stability.

Furthermore, the reactivity of aryl carbamates in metal-catalyzed cross-coupling reactions is an emerging area of research. For instance, nickel-catalyzed amination of aryl carbamates has been reported, with computational studies suggesting that reductive elimination is the rate-determining step. rsc.org Exploring the potential of this compound as a substrate in such reactions could open up new synthetic applications. The Snieckus-Fries rearrangement of aryl carbamates, mediated by reagents like sodium diisopropylamide (NaDA), is another area ripe for mechanistic investigation, with the potential for synthesizing ortho-acylated phenols. nih.gov

High-Throughput Screening and Combinatorial Library Synthesis for Derivative Discovery

High-throughput screening (HTS) offers a powerful tool for discovering novel biological activities of chemical compounds. nih.govsbpdiscovery.org For this compound, the generation of a combinatorial library of derivatives followed by HTS could lead to the identification of new lead compounds for various applications.

The synthesis of such a library could be facilitated by modern synthetic methodologies that are amenable to automation and parallel synthesis. For example, the solid-phase synthesis of carbamates using aromatic amines and a Merrifield resin allows for the generation of diverse structures. nih.gov The one-pot synthesis of N-alkyl carbamates from primary amines, CO2, and alkyl halides is another convenient method for creating large libraries for rapid screening. nih.govacs.org

Once a library of derivatives is synthesized, HTS can be employed to screen for a wide range of biological activities. nih.gov This could include assays for enzymatic inhibition, receptor binding, antimicrobial activity, or herbicidal effects. The use of quantitative HTS (qHTS) would be particularly valuable, as it generates concentration-response curves for every compound in a single experiment, providing more reliable data and identifying compounds with a wider range of potencies and efficacies. nih.gov The data generated from such a screen could rapidly establish structure-activity relationships and accelerate the discovery of new applications for this class of compounds.

Integration of Computational and Experimental Approaches for Comprehensive Bioactivity Prediction

The integration of computational and experimental methods can significantly streamline the process of bioactivity prediction and drug discovery. For this compound and its derivatives, a combined approach would be highly beneficial.

Computational studies, such as Density Functional Theory (DFT), can be used to model the electronic structure, reactivity, and potential interactions of the molecule with biological targets. rsc.org For example, computational methods can elucidate reaction pathways and the energetic feasibility of synthetic routes. rsc.org They can also be used to predict metabolic pathways and potential degradation products.

These computational predictions can then guide experimental studies. For instance, if computational docking studies suggest a particular enzyme as a potential target, this can be validated through in vitro enzymatic assays. Similarly, predicted metabolic pathways can be confirmed by analyzing the metabolites produced in microbial or in vitro metabolic systems. This synergistic approach, where computational predictions inform experimental design and experimental results refine computational models, can lead to a more comprehensive understanding of the bioactivity of this compound and its analogues, ultimately accelerating the discovery of new applications.

Detailed Investigation of Long-Term Environmental Transformation Products

Microbial degradation is a key process in the environmental breakdown of many organic compounds. frontiersin.orgnih.gov Future research should focus on isolating and identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. The initial step in the microbial degradation of many carbamates is the hydrolysis of the ester or amide linkage. frontiersin.org For an N,N-disubstituted carbamate, this would likely lead to the formation of phenol (B47542), 1-ethylpropylamine, and carbon dioxide. Subsequent degradation of these intermediates would then need to be investigated.

It is also important to consider that the degradation of carbamates can sometimes lead to the formation of toxic metabolites. nih.gov Therefore, a comprehensive analysis of all transformation products is necessary to fully assess the environmental impact of this compound. This would involve using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and its degradation products in various environmental matrices, such as soil and water.

Table 2: Potential Environmental Transformation Products of this compound

Parent CompoundPotential Primary Transformation ProductsPotential Secondary Transformation Products
This compoundPhenolFurther degradation products of phenol
1-EthylpropylamineFurther degradation products of 1-ethylpropylamine
Carbon DioxideIncorporated into biomass

Exploration of Novel Applications in Bio-based Materials and Renewable Resources

The carbamate linkage is a fundamental component of polyurethanes, a versatile class of polymers. The exploration of this compound and its derivatives as building blocks for novel bio-based materials and renewable resources represents a promising area of future research.

Carbamate-functional polymers can be prepared through various methods, including the transcarbamoylation of hydroxyl-functional polymers. google.com The unique structure of this compound, with its aromatic and alkyl components, could impart specific properties to the resulting polymers, such as thermal stability, hydrophobicity, or specific mechanical properties.

The development of polyurethanes from bio-based sources is also gaining significant attention. Future research could explore the synthesis of this compound from renewable feedstocks and its subsequent incorporation into bio-based polyurethane formulations. This could lead to the development of more sustainable plastics, coatings, and foams with tailored properties. The anionic ring-opening polymerization of cyclic carbamates is another practical route to aliphatic polyurethanes that could be explored. acs.org

Q & A

Q. Which software packages are essential for structural analysis and data modeling?

  • SHELX Suite : For XRD refinement and electron density mapping .
  • Gaussian 16 : For DFT-based conformational analysis .
  • PyMOL : Visualize enzyme-inhibitor docking results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.